molecular formula C5H6Br2O3 B3057032 Ethyl 3,3-dibromo-2-oxopropanoate CAS No. 76179-25-4

Ethyl 3,3-dibromo-2-oxopropanoate

Cat. No.: B3057032
CAS No.: 76179-25-4
M. Wt: 273.91 g/mol
InChI Key: MNNLKNXLOUVIKS-UHFFFAOYSA-N
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Description

Ethyl 3,3-dibromo-2-oxopropanoate is a chemical compound that falls under the category of α-bromo-β-ketoesters. It is characterized by the presence of two bromine atoms attached to the third carbon of the propanoate chain, along with a keto group at the second carbon. This compound is often used in organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dibromo-2-oxopropanoate can be synthesized through the bromination of ethyl acetoacetate. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are carried out in reactors equipped with temperature control systems to ensure consistent product quality. The use of automated systems for the addition of bromine and the removal of by-products is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dibromo-2-oxopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include ethyl 3-amino-2-oxopropanoate, ethyl 3-thio-2-oxopropanoate, etc.

    Reduction: Products include ethyl 3-bromo-2-oxopropanoate and ethyl 2-oxopropanoate.

    Hydrolysis: The major product is 3,3-dibromo-2-oxopropanoic acid.

Scientific Research Applications

Ethyl 3,3-dibromo-2-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-dibromo-2-oxopropanoate involves its reactivity towards nucleophiles and reducing agents. The presence of the bromine atoms and the keto group makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two bromine atoms and a keto group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable compound for various chemical transformations and applications .

Properties

IUPAC Name

ethyl 3,3-dibromo-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNLKNXLOUVIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336434
Record name Ethyl 3,3-dibromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76179-25-4
Record name Ethyl 3,3-dibromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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